Synthetic Utility of 5-Methoxynicotinonitrile as a Key Intermediate for Kinase Inhibitor Scaffolds
5-Methoxynicotinonitrile serves as a crucial building block in the synthesis of complex nicotinonitrile-based compounds that have demonstrated potent dual c-Met and Pim-1 kinase inhibition. In a 2024 study, derivatives synthesized from a nicotinonitrile core showed IC50 values below 200 nM against these kinases, with specific derivatives (2d and 2h) exhibiting comparable or superior in vitro antitumor activity against colon cancer cells (HCT-116) when compared to the reference drug tivantinib [1]. This positions the unsubstituted 5-Methoxynicotinonitrile as a foundational intermediate for accessing these high-value pharmacophores.
| Evidence Dimension | Inhibition of c-Met and Pim-1 kinases by derivative compounds |
|---|---|
| Target Compound Data | IC50 < 200 nM for lead derivatives (2d, 2h) |
| Comparator Or Baseline | Tivantinib (c-Met IC50 = 146 nM), Staurosporine (Pim-1 IC50 = 276 nM) |
| Quantified Difference | Derivative 2d and 2h showed comparable inhibitory activity to tivantinib, with IC50 values in the same low nanomolar range. |
| Conditions | Kinase inhibition assays and MTT cytotoxicity assays on HCT-116 colon cancer cell lines. |
Why This Matters
This evidence validates the 3-pyridinecarbonitrile scaffold as a core motif for designing potent kinase inhibitors, making 5-Methoxynicotinonitrile a strategic starting material for drug discovery projects targeting cancer.
- [1] Soliman, E. A., Panda, S. S., Aziz, M. N., Shalaby, E. M., Mishriky, N., Asaad, F. M., & Girgis, A. S. (2023). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry, 143, 106988. View Source
